molecular formula C20H24N2O4 B8040942 2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone CAS No. 6626-69-3

2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone

Cat. No.: B8040942
CAS No.: 6626-69-3
M. Wt: 356.4 g/mol
InChI Key: ZNLBGUXRQXXHQS-UHFFFAOYSA-N
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Description

2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of pyromellitic diimide derivatives with appropriate alkylating agents. One common method includes the thionation of N,N′-dibenzylpyromellitic diimide using Lawesson’s reagent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrroloisoindole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to its specific alkyl substituents, which can influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-5-7-11(3)21-17(23)13-9-15-16(10-14(13)18(21)24)20(26)22(19(15)25)12(4)8-6-2/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLBGUXRQXXHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)C(C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288957
Record name 2,6-di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-69-3
Record name NSC58276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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